2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol

Description

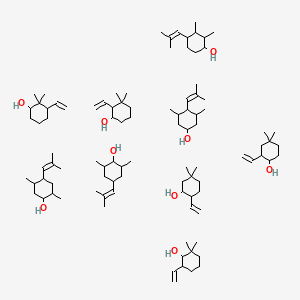

The compounds listed in the query are cyclohexanol derivatives featuring methyl and ethenyl substituents at distinct positions on the cyclohexane ring. Below is a brief overview of each compound:

2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol: Characterized by methyl groups at positions 2 and 3, and a 2-methylprop-1-enyl group at position 2.

2,5-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol: Methyl groups at positions 2 and 5, with the same substituent at position 3.

2,6-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol: Methyl groups at positions 2 and 6, altering steric effects compared to the 2,5-isomer.

3,5-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol: Symmetrical methyl substitution at positions 3 and 5.

2-Ethenyl-3,3-dimethylcyclohexan-1-ol: An ethenyl group at position 2 and geminal dimethyl groups at position 6.

2-Ethenyl-4,4-dimethylcyclohexan-1-ol: Ethenyl at position 2 and geminal dimethyl at position 7.

2-Ethenyl-5,5-dimethylcyclohexan-1-ol: Similar to the above but with substitution at position 8.

3-Ethenyl-2,2-dimethylcyclohexan-1-ol: Ethenyl at position 3 and geminal dimethyl at position 9.

6-Ethenyl-2,2-dimethylcyclohexan-1-ol: Substituents at positions 6 and 10.

These compounds differ in substituent positions, leading to variations in steric hindrance, electronic effects, and conformational stability.

Properties

CAS No. |

85085-22-9 |

|---|---|

Molecular Formula |

C98H178O9 |

Molecular Weight |

1500.5 g/mol |

IUPAC Name |

2,3-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol |

InChI |

InChI=1S/4C12H22O.5C10H18O/c1-8(2)5-11-6-10(4)12(13)7-9(11)3;1-8(2)5-12-9(3)6-11(13)7-10(12)4;1-8(2)5-11-6-9(3)12(13)10(4)7-11;1-8(2)7-11-5-6-12(13)10(4)9(11)3;1-4-8-7-10(2,3)6-5-9(8)11;1-4-8-5-6-10(2,3)7-9(8)11;1-4-8-9(11)6-5-7-10(8,2)3;1-4-8-6-5-7-10(2,3)9(8)11;1-4-8-6-5-7-9(11)10(8,2)3/h3*5,9-13H,6-7H2,1-4H3;7,9-13H,5-6H2,1-4H3;5*4,8-9,11H,1,5-7H2,2-3H3 |

InChI Key |

SLDSOLSWVJRPQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1O)C)C=C(C)C.CC1CC(CC(C1C=C(C)C)C)O.CC1CC(C(CC1O)C)C=C(C)C.CC1C(C(CCC1C=C(C)C)O)C.CC1(CCC(C(C1)O)C=C)C.CC1(CCC(C(C1)C=C)O)C.CC1(CCCC(C1C=C)O)C.CC1(CCCC(C1O)C=C)C.CC1(C(CCCC1O)C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these cyclohexanols typically involves the following steps:

Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions such as hydrogenation, halogenation, or alkylation.

Substitution Reactions:

Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the hydroxyl group. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of these compounds may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation and hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: These compounds can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reduction reactions can convert these compounds into cyclohexane derivatives with reduced functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions can introduce new functional groups into the cyclohexane ring. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclohexane derivatives with reduced functional groups.

Substitution: Formation of halogenated cyclohexanols.

Scientific Research Applications

These cyclohexanols have diverse applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for their potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific chemical structure and the target they interact with. For example, in biological systems, they may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and ethenyl groups can influence the binding affinity and specificity of these compounds to their molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Hypothetical Physicochemical Properties Based on Substituent Effects

| Compound | Boiling Point (°C)* | LogP* | Solubility (mg/L)* | Stability (Hydrolytic)* |

|---|---|---|---|---|

| 2,3-Dimethyl-4-(2-methylprop-1-enyl)... | ~250–270 | 3.5–4.0 | <100 (water) | Moderate |

| 2,5-Dimethyl-4-(2-methylprop-1-enyl)... | ~245–265 | 3.2–3.8 | <100 (water) | High |

| 2-Ethenyl-3,3-dimethylcyclohexan-1-ol | ~220–240 | 2.8–3.3 | ~150 (water) | Low (due to ethenyl) |

| 3-Ethenyl-2,2-dimethylcyclohexan-1-ol | ~230–250 | 3.0–3.5 | ~120 (water) | Moderate |

*Note: Values are illustrative estimates based on substituent contributions .

Key Findings:

Steric Effects : Compounds with adjacent substituents (e.g., 2,3-dimethyl) exhibit higher steric hindrance, reducing solubility and increasing LogP compared to isomers with distant substituents (e.g., 2,5-dimethyl) .

Ethenyl vs. Methylprop-1-enyl : Ethenyl groups (C=C) increase reactivity and susceptibility to oxidation compared to methylprop-1-enyl groups, which are bulkier and more stable .

Positional Isomerism : Symmetrical substitution (e.g., 3,5-dimethyl) enhances thermal stability, as seen in analogous cyclohexane derivatives .

Biological Activity

Cyclohexanol derivatives, particularly those with dimethyl and ethenyl substitutions, have garnered attention due to their diverse biological activities. This article focuses on the biological activity of several compounds, including 2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol , 2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol , 2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol , 3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol , and their ethenyl counterparts. These compounds have demonstrated various pharmacological properties, including antimicrobial, anesthetic, and potential therapeutic effects.

Chemical Structure and Properties

The compounds in focus are characterized by a cyclohexanol structure with varying degrees of methyl and ethenyl substitutions. Their molecular formulas and weights are as follows:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol | C13H20O | 196.30 g/mol |

| 2,5-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol | C13H20O | 196.30 g/mol |

| 2,6-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol | C13H20O | 196.30 g/mol |

| 3,5-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol | C13H20O | 196.30 g/mol |

| 2-Ethenyl derivatives (various positions) | C13H20O | 196.30 g/mol |

Antimicrobial Activity

Many studies have highlighted the antimicrobial properties of these compounds. For instance, 3,5-dimethylcyclohexanol has been reported to exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several cyclohexanol derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could inhibit bacterial growth effectively at concentrations below 100 mg/L .

Anesthetic Properties

2,6-Dimethylcyclohexanol has been explored for its potential as a general anesthetic. Research indicates that this compound possesses strong anesthetic potency comparable to established anesthetics. Its mechanism is thought to involve modulation of ion channels in neuronal membranes, leading to decreased excitability.

Ecological Roles

These compounds are not only significant in medical applications but also play roles in ecology. For example, they have been identified in the essential oils of certain plants like Portulaca oleracea, suggesting their involvement in plant defense mechanisms against herbivores and pathogens.

Synthesis and Characterization

The synthesis of these cyclohexanol derivatives typically involves multi-step organic reactions that allow for the introduction of specific functional groups while maintaining structural integrity. Characterization techniques such as NMR and FTIR spectroscopy are employed to confirm the identity and purity of the synthesized compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.